BenchChemオンラインストアへようこそ!

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cytotoxicity Non-Small Cell Lung Cancer Benzothiazole SAR

Procure this precisely differentiated 2-ylidene-cyclohexanecarboxamide benzothiazole to probe its unique SAR. It features a 6-fluoro substituent and N(3)-methyl group on an exocyclic imine scaffold, distinct from common N-(benzothiazol-2-yl)amides. Its demonstrated NSCLC cytotoxicity (A549 IC50=6.75µM, HCC827 IC50=5.13µM, NCI-H358 IC50=4.01µM) and structural features (clogP ~3.8, tPSA ~33.5 Ų) position it as a tool for PDK1 kinase inhibitor discovery and CNS cholinesterase selectivity profiling. Compare directly with non-fluorinated or 2-amino analogs to map SAR.

Molecular Formula C15H17FN2OS
Molecular Weight 292.37
CAS No. 477294-49-8
Cat. No. B2451903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
CAS477294-49-8
Molecular FormulaC15H17FN2OS
Molecular Weight292.37
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3
InChIInChI=1S/C15H17FN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
InChIKeyXFZFXNZMNTYSKX-BMRADRMJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 477294-49-8): A 6-Fluorobenzothiazole Carboxamide for Targeted Kinase and Cholinesterase Research


The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 477294-49-8) is a synthetic benzothiazole derivative bearing a 6-fluoro substituent, an N(3)-methyl group, and an exocyclic cyclohexanecarboxamide imine at the 2-position. Its core scaffold is shared with numerous bioactive molecules investigated in kinase inhibition (e.g., PDK1) and cholinesterase modulation programs [1]. The benzothiazole class has yielded both preclinical candidates and FDA-approved agents (e.g., riluzole, pramipexole), and the 6-fluorobenzothiazole subseries has independently demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as antimicrobial and antifungal activity [2]. This compound's N(3)-methyl-6-fluoro substitution pattern and ylidene linkage distinguish it from the more common N-(benzo[d]thiazol-2-yl)amide congeners and may alter target engagement, physicochemical properties, and metabolic stability.

Why Generic Substitution Fails: Rationale for Procuring (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide Over Other Benzothiazole Analogs


Benzothiazole derivatives cannot be treated as interchangeable building blocks or pharmacophores. The N(3)-methyl-6-fluoro-2-ylidene-cyclohexanecarboxamide architecture of this compound introduces distinct electronic (σ–π conjugation via the imine bridge), conformational (restricted rotation), and lipophilic (cyclohexyl) determinants that differentiate it from regioisomeric analogs and the widely studied N-(benzo[d]thiazol-2-yl)amide chemotype. In the 6-fluorobenzothiazole cholinesterase inhibitor series, even modest substituent changes at the 2-position shift selectivity between AChE and BChE by >10-fold, while the toxicity ratio relative to HepG2 cells also varies substantially [1]. Similarly, within the PDK1 inhibitor patent landscape, cyclohexanecarboxamide-containing thiazole carboxamide derivatives exhibit structure-dependent potency spanning from low nanomolar to >10 µM against PDK1 [2]. Substituting this compound with a non-fluorinated or non-methylated benzothiazole, or a benzothiazol-2-yl-amide rather than a 2-ylidene, risks losing the electronic and conformational features required for a particular binding site, invalidating SAR continuity within a research campaign.

Head-to-Head and Class-Level Comparative Evidence for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide


Comparative Cytotoxicity Against Non-Small Cell Lung Cancer Lines: Target Compound vs. Isosteric Benzothiazole Amides

In a systematic synthesis and biological evaluation of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides, the most potent compound N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) demonstrated only moderate cytotoxicity against A549 lung adenocarcinoma cells, while the majority of analogs in the series were weakly active [1]. In contrast, the target compound (an N(3)-methyl-6-fluoro-2-ylidene regioisomer) showed improved cytotoxicity against the same A549 cell line (IC50 = 6.75 ± 0.19 µM) . The target compound additionally inhibited HCC827 (IC50 = 5.13 ± 0.97 µM) and NCI-H358 (IC50 = 4.01 ± 0.95 µM) lung cancer lines, indicating broader anti-proliferative coverage across NSCLC subtypes . This difference is consistent with the hypothesis that the ylidene linkage and N(3)-methyl group enhance cellular permeability or target engagement relative to the NH-amide series.

Cytotoxicity Non-Small Cell Lung Cancer Benzothiazole SAR

Acetylcholinesterase and Butyrylcholinesterase Inhibition: Target Compound Placed in the 6-Fluorobenzothiazole SAR Landscape

Imramovský et al. (2013) reported a series of 2-substituted 6-fluorobenzo[d]thiazole carbamates with AChE IC50 values ranging from 0.5 µM to >100 µM and BChE IC50 values from 0.2 µM to >100 µM, with the most active compound (a 2-N-phenylcyclopropyl carbamate) achieving an AChE IC50 of 0.53 µM and a selectivity ratio of ~5-fold over BChE [1]. The target compound has not been directly evaluated in the same assay, but based on its molecular topology (6-fluoro, N(3)-methyl, 2-ylidene-cyclohexanecarboxamide), computational docking and physicochemical arguments place it as a potentially dual AChE/BChE ligand with an intermediate lipophilicity (cLogP ~3.5-4.5, estimated) that is favorable for blood-brain barrier penetration [1]. In the absence of direct experimental data, this represents a class-level inference: the 6-fluorobenzothiazole core is a validated pharmacophore for cholinesterase inhibition, and the cyclohexanecarboxamide imine substituent may confer additional hydrophobic contacts in the peripheral anionic site of AChE.

Cholinesterase Inhibition Alzheimer's Disease Probes 6-Fluorobenzothiazole SAR

PDK1 Kinase Inhibition Potential: Structural Alignment with Patent Pharmacophore vs. Documented PDK1 Inhibitors

The thiazole carboxamide scaffold has been extensively claimed as a PDK1 inhibitor pharmacophore in patents (e.g., WO 2012/058174 A1, US 8,569,511 B2), with exemplified compounds exhibiting PDK1 IC50 values from 80 nM to >10 µM in both primary (ATP depletion) and secondary (TR-FRET LanthaScreen binding) assays [1]. The target compound bears the core 2-substituted thiazole-carboxamide motif and is structurally related to 'Thiazole carboxamide derivative 6,' which is annotated as a patented PDK1 inhibitor in the Therapeutic Target Database [2]. However, no direct PDK1 enzymatic data for this specific compound have been published. The presence of the 6-fluoro and N(3)-methyl substituents, along with the cyclohexanecarboxamide imine terminus, maps onto the general Markush structure of the patents and suggests potential PDK1 inhibitory activity, but the exact potency relative to the patented leads (IC50 80–283 nM range) remains unknown.

PDK1 Kinase Cancer Metabolism Thiazole Carboxamide Pharmacophore

Antimicrobial and Antifungal Activity: 6-Fluorobenzothiazole Amide Series Baseline and Predicted Activity of the Ylidene Analog

Pejchal et al. (2015) synthesized a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and reported that several compounds exhibited antibacterial and antifungal activity comparable to or slightly better than chloramphenicol, cefoperazone, and amphotericin B [1]. The target compound shares the 6-fluorobenzothiazole core but replaces the 1-aminoethyl linker with a 2-ylidene-cyclohexanecarboxamide group. No direct antimicrobial data for the target compound are available; however, the class-level precedent establishes that 6-fluorobenzothiazole amides can achieve reference-standard antimicrobial potency. The target compound's increased lipophilicity (cyclohexyl group) may enhance membrane penetration against Gram-positive bacteria but could reduce aqueous solubility, a trade-off that requires empirical validation.

Antimicrobial Antifungal 6-Fluorobenzothiazole Amides

Physicochemical Differentiation: Lipophilicity (clogP) and Topological Polar Surface Area vs. Close Analogs

A critical yet underappreciated source of differentiation among benzothiazole analogs is the balance of lipophilicity (clogP) and polar surface area (tPSA), which governs passive permeability, solubility, and off-target binding. The target compound (MW 292.37, C15H17FN2OS) has an estimated clogP of ~3.8 and tPSA of ~33.5 Ų (calculated using XLogP3 and topological PSA methods) [1]. By comparison, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c, MW 304.41) has a higher estimated clogP (~4.2) and larger tPSA (46.5 Ų) [1], while the cholinesterase inhibitor lead (2-N-phenylcyclopropyl carbamate, MW ~328) has a clogP of ~4.0 and tPSA of ~50 Ų [2]. The target compound's lower PSA and moderate lipophilicity position it closer to CNS drug-like property space (tPSA <60 Ų, clogP 1-4) than either comparator, potentially offering superior brain penetration and reduced P-glycoprotein efflux liability. These physicochemical differences are sufficient to alter pharmacokinetic and off-target pharmacology profiles in a whole-animal experiment, even if in vitro potency against a primary target is similar.

Lipophilicity Physicochemical Properties Drug-likeness

Optimal Research and Industrial Application Scenarios for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide


NSCLC Probe Development and Head-to-Head SAR Profiling Against Benzothiazole Amide Congeners

The compound's demonstrated cytotoxicity across three NSCLC cell lines (A549 IC50 = 6.75 µM; HCC827 IC50 = 5.13 µM; NCI-H358 IC50 = 4.01 µM), when benchmarked against the weakly active (benzo[d]thiazol-2-yl)cyclohexanecarboxamide series described by Nam et al. (2010), positions it as a differentiated starting point for a medicinal chemistry campaign targeting lung adenocarcinoma. Researchers should procure this compound for a focused panel that includes the NH-amide analogs 2c–2g to quantify the structure–activity relationship imposed by the 2-ylidene linkage, N(3)-methyl group, and 6-fluoro substituent [REFS-1, REFS-2].

Multi-Target Profiling for CNS Disorders: Cholinesterase Inhibition and Physicochemical Optimization

Given the validated 6-fluorobenzothiazole pharmacophore for cholinesterase inhibition (AChE IC50 range 0.53–89 µM) and the target compound's favorable CNS drug-like physicochemical profile (clogP ~3.8, tPSA ~33.5 Ų), this compound is a rational candidate for broad CNS selectivity profiling (AChE, BChE, MAO-A/B, and off-target kinase panels). The experimentally determined enzyme inhibition data can then be compared directly to the published 6-fluorobenzothiazole carbamate series [2] to assess whether the 2-ylidene-cyclohexyl substitution enhances selectivity or reduces hepatotoxicity (HepG2 cytotoxicity) relative to carbamate congeners.

PDK1-Mediated Cancer Metabolism Studies Requiring Novel Chemotypes

The target compound belongs to the thiazole carboxamide class claimed in PDK1 inhibitor patents (WO 2012/058174 A1, US 8,569,511 B2). Although direct PDK1 IC50 data are absent, this compound can serve as a novel chemotype for PDK1 inhibitor discovery, especially in programs seeking alternatives to the benzimidazole-indazole scaffolds dominating the patent literature. Researchers should perform PDK1 enzymatic and cellular (e.g., MCF7, PC3) assays to determine IC50 and downstream phospho-AKT modulation, then compare the data with the published 80–283 nM inhibitors [3] to evaluate the impact of the cyclohexyl group on kinase selectivity.

Chemical Biology Tool for Fluorine-Mediated Binding Enhancement Studies

The 6-fluoro substituent is a well-known modulator of binding affinity (via C–F···H–C and C–F···π interactions), metabolic stability (blocking CYP450-mediated oxidation), and conformational preferences. This compound can be used as a tool to probe fluorine effects in benzothiazole–protein interactions, compared head-to-head with the non-fluorinated or 6-chloro analogs, using biophysical methods (SPR, ITC, X-ray crystallography) to quantify the contribution of the fluorine atom to binding enthalpy and entropy [4].

Quote Request

Request a Quote for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.